Cas no 75534-18-8 (1-bromo-2-(2-chloroethyl)benzene)

75534-18-8 structure
Productnaam:1-bromo-2-(2-chloroethyl)benzene
1-bromo-2-(2-chloroethyl)benzene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-bromo-2-(2-chloroethyl)benzene
- 857-594-7
- EN300-178419
- FFJNMAJBMVALKU-UHFFFAOYSA-N
- AKOS014196897
- ADA53418
- SCHEMBL4965401
- CS-0237137
- 2-bromophenethylchloride
- 75534-18-8
-
- Inchi: InChI=1S/C8H8BrCl/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2
- InChI-sleutel: FFJNMAJBMVALKU-UHFFFAOYSA-N
Berekende eigenschappen
- Exacte massa: 217.94979g/mol
- Monoisotopische massa: 217.94979g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 2
- Complexiteit: 95.3
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 0Ų
1-bromo-2-(2-chloroethyl)benzene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178419-0.1g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 0.1g |
$113.0 | 2023-09-19 | |
Enamine | EN300-178419-0.05g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 0.05g |
$76.0 | 2023-09-19 | |
Enamine | EN300-178419-10.0g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 10g |
$1778.0 | 2023-06-02 | |
Enamine | EN300-178419-0.5g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 0.5g |
$310.0 | 2023-09-19 | |
Enamine | EN300-178419-5.0g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 5g |
$1199.0 | 2023-06-02 | |
Enamine | EN300-178419-1g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 1g |
$414.0 | 2023-09-19 | |
Aaron | AR01BEFO-10g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 10g |
$2470.00 | 2023-12-14 | |
Enamine | EN300-178419-5g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 5g |
$1199.0 | 2023-09-19 | |
Aaron | AR01BEFO-2.5g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 2.5g |
$1139.00 | 2025-02-09 | |
Aaron | AR01BEFO-1g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 1g |
$595.00 | 2025-02-09 |
1-bromo-2-(2-chloroethyl)benzene Gerelateerde literatuur
-
1. Book reviews
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
75534-18-8 (1-bromo-2-(2-chloroethyl)benzene) Gerelateerde producten
- 2098131-70-3(2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol)
- 1632119-30-2(Metolachlor-d11)
- 2228608-22-6(1-(2-bromo-4,5-difluorophenyl)-2-methylpropan-2-ol)
- 1351762-13-4(2,5-Dichloro-4-isopropoxypyrimidine)
- 344419-55-2(N,4-dimethyl-3-(methylamino)piperidine-1-carboxamide)
- 202521-98-0(3-Cyano-5-methylbenzylamine)
- 2171251-15-1(2-(2R)-1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}piperidin-2-ylacetic acid)
- 1401462-50-7((S)-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline)
- 56066-92-3(2-(4-(cyanomethyl)phenyl)acetic acid)
- 372190-37-9(3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:75534-18-8)1-bromo-2-(2-chloroethyl)benzene

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):2682.0